
3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride, also known as TQM, is a chemical compound that has been widely studied in the field of neuroscience due to its potential as a tool for investigating the function of the brain. This compound has been shown to have a variety of effects on the nervous system, including altering neurotransmitter levels and modulating neuronal activity. In
Mechanism of Action
The mechanism of action of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has been shown to selectively bind to serotonin neurons, leading to an increase in serotonin release. 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has also been shown to inhibit the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft.
Biochemical and Physiological Effects:
3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has a variety of biochemical and physiological effects on the nervous system. One of the primary effects of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride is the modulation of serotonin levels. 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has been shown to increase serotonin release and inhibit serotonin reuptake, leading to increased levels of serotonin in the brain. This increase in serotonin can lead to a variety of physiological effects, such as changes in mood, appetite, and sleep.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride in lab experiments is its selectivity for serotonin neurons. This allows researchers to selectively label and study these neurons, which can be difficult using other methods. However, 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has some limitations, including its potential for toxicity and the difficulty of synthesizing the compound.
Future Directions
There are several future directions for research involving 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride. One area of interest is the development of new compounds that are more selective and less toxic than 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride. Another area of interest is the use of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride in the development of new treatments for neurological disorders, such as depression and anxiety. Finally, 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride may also have applications in the study of other neurotransmitter systems, such as dopamine and norepinephrine.
Synthesis Methods
The synthesis of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride is a complex process that involves several steps. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using sodium borohydride to form 2,5-dimethoxyphenethylamine. The final step involves the reaction of 2,5-dimethoxyphenethylamine with formaldehyde and ammonium chloride to form 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride hydrochloride.
Scientific Research Applications
3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has been used extensively in scientific research to investigate the function of the brain. One of the primary applications of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride is as a tool for studying the serotonin system. 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has been shown to selectively label serotonin neurons, allowing researchers to study the distribution and function of these neurons in the brain. 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has also been used to investigate the role of the serotonin system in various neurological disorders, such as depression and anxiety.
properties
CAS RN |
103041-34-5 |
|---|---|
Product Name |
3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride |
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.235 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



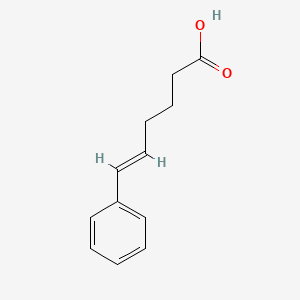
![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)
![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)
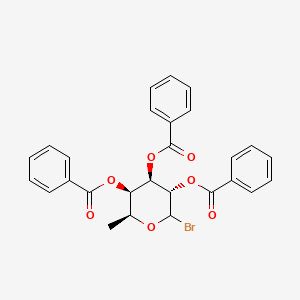


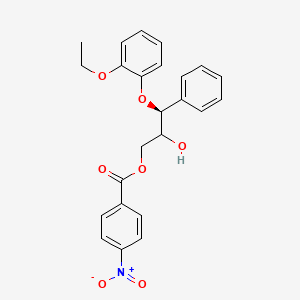
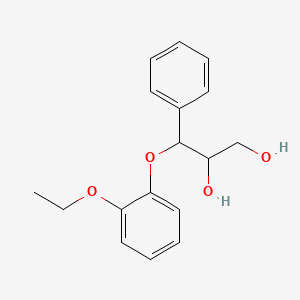
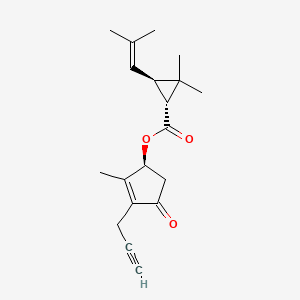

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)
![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)
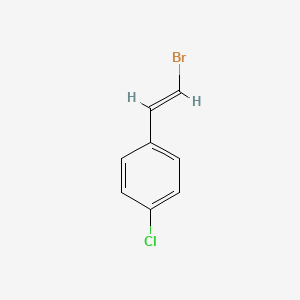
![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)